CDK2-IN-3

説明

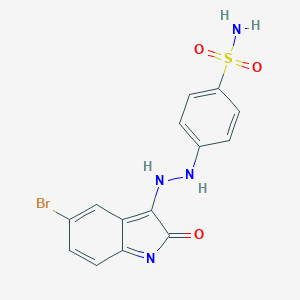

Structure

3D Structure

特性

IUPAC Name |

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDMLCHUYBHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CDK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details its biochemical and cellular activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a critical role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK2, positioning it as a valuable tool for cancer research and a potential candidate for further drug development. This guide elucidates the core mechanism by which this compound exerts its biological effects.

Biochemical Activity and Selectivity

This compound is an ATP-competitive inhibitor that targets the active site of CDK2, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high selectivity for CDK2.

| Kinase Target | IC50 (nM) |

| CDK2 | 60 |

| CDK1/cyclin B | >1000 |

| CDK4/cyclin D1 | >1000 |

| CDK5/p25 | ~100 |

| CDK9/cyclin T | >1000 |

Table 1: Biochemical IC50 values of this compound against a panel of cyclin-dependent kinases. Data is representative of publicly available information.

Experimental Protocol: Radiometric Filter Binding Kinase Assay

The half-maximal inhibitory concentration (IC50) of this compound against CDK2 and other kinases is typically determined using a radiometric filter binding assay.

Objective: To quantify the potency of this compound in inhibiting the kinase activity of purified CDK2.

Materials:

-

Purified recombinant CDK2/Cyclin E or CDK2/Cyclin A complex

-

Histone H1 (as a substrate)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

P81 phosphocellulose filter paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate (e.g., Histone H1), and varying concentrations of this compound in the kinase reaction buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Termination and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot of each reaction mixture onto a P81 phosphocellulose filter paper.

-

Washing: Wash the filter papers multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP. Follow with a final wash in acetone.

-

Quantification: Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Mechanism of Action

This compound exerts its effects on cells primarily by inducing cell cycle arrest at the G1/S transition, thereby inhibiting DNA synthesis and cell proliferation.

G1/S Cell Cycle Arrest

By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for entry into S phase, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for DNA replication.

Signaling Pathway Diagram:

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cell Cycle Analysis by BrdU Incorporation and Flow Cytometry

The induction of G1/S arrest by this compound can be quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA, followed by flow cytometric analysis.

Objective: To determine the effect of this compound on the cell cycle distribution of human diploid fibroblasts.

Materials:

-

Human diploid fibroblasts

-

Complete cell culture medium

-

This compound (10 mM stock in DMSO)

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixation/Permeabilization buffer

-

DNase I solution

-

Anti-BrdU antibody (FITC-conjugated)

-

Propidium Iodide (PI) or 7-AAD staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed human diploid fibroblasts in 6-well plates and allow them to adhere. Treat the cells with this compound (e.g., 7.5 µM) for a specified duration (e.g., 6 hours).[1]

-

BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 30-60 minutes to allow incorporation into newly synthesized DNA.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Denaturation and Staining: Treat the fixed cells with an acid solution (e.g., 2N HCl) to denature the DNA, followed by neutralization. Incubate the cells with a FITC-conjugated anti-BrdU antibody.

-

Total DNA Staining: Resuspend the cells in a solution containing a DNA intercalating dye such as Propidium Iodide (PI) or 7-AAD to stain for total DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The FITC signal (BrdU) will identify cells in S phase, while the PI/7-AAD signal will determine the DNA content (G1, S, G2/M phases).

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G1 population and a decrease in the S and G2/M populations in this compound-treated cells indicates a G1/S arrest.

Experimental Workflow Diagram:

Caption: Workflow for cell cycle analysis using BrdU and flow cytometry.

Cytoprotective Effects

This compound has been shown to protect cells from the cytotoxic effects of various chemotherapeutic agents. By inducing a temporary cell cycle arrest, this compound makes the cells less susceptible to DNA-damaging agents that primarily target rapidly dividing cells.

Quantitative Data: this compound (12 µM) significantly protects CCL64 mink lung epithelial cells from cytotoxic damage induced by various chemotherapy drugs, including Taxol, Etoposide, Cisplatin, 5-FU, and Doxorubicin (B1662922), following a 24-hour treatment.[1]

Experimental Protocol: Cell Viability Assay (MTT)

The cytoprotective effect of this compound can be assessed using a cell viability assay, such as the MTT assay.

Objective: To determine if this compound can protect CCL64 mink lung epithelial cells from doxorubicin-induced cytotoxicity.

Materials:

-

CCL64 mink lung epithelial cells

-

Complete cell culture medium

-

This compound (10 mM stock in DMSO)

-

Doxorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed CCL64 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with:

-

Vehicle control (DMSO)

-

This compound alone (e.g., 12 µM)

-

Doxorubicin alone (at a cytotoxic concentration)

-

A combination of this compound and Doxorubicin.

-

-

Incubation: Incubate the plates for 24 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. An increase in viability in the co-treatment group compared to the doxorubicin-alone group indicates a cytoprotective effect of this compound.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical model of chemotherapy-induced alopecia.

Prevention of Chemotherapy-Induced Alopecia

Topical application of this compound has been shown to significantly reduce hair loss in a neonatal rat model of chemotherapy-induced alopecia.[1][2] This effect is attributed to the induction of temporary cell cycle arrest in the rapidly dividing hair follicle cells, making them less sensitive to the cytotoxic effects of chemotherapy.

Quantitative Data: Topical application of this compound (2.5-250 µg, once daily for one week) effectively prevented alopecia in 50% of neonatal rats treated with a combination of cyclophosphamide (B585) and doxorubicin, and provided partial protection in an additional 20% of the animals.[1]

Experimental Protocol: Neonatal Rat Model of Chemotherapy-Induced Alopecia

Objective: To evaluate the efficacy of topically applied this compound in preventing chemotherapy-induced hair loss in neonatal rats.

Animal Model: Neonatal Sprague-Dawley rats (13 days old).[1]

Materials:

-

This compound

-

Vehicle for topical formulation (e.g., a simple ointment base)

-

Cyclophosphamide and Doxorubicin for induction of alopecia

-

Clippers for hair removal

Procedure:

-

Animal Preparation: Gently clip the hair from the dorsal region of the neonatal rats.

-

Chemotherapy Administration: Administer a combination of cyclophosphamide and doxorubicin to induce alopecia.

-

Topical Treatment: Prepare a topical formulation of this compound at various concentrations (e.g., 2.5 µg to 250 µg per application).[1] Apply the formulation or vehicle control to a defined area on the clipped dorsal skin once daily for one week.

-

Observation and Scoring: Visually assess the degree of hair loss in the treated and control areas daily. At the end of the study, score the alopecia based on a predefined scale (e.g., no hair loss, partial hair loss, complete hair loss).

-

Data Analysis: Compare the alopecia scores between the this compound-treated groups and the vehicle control group to determine the protective effect of the inhibitor.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that demonstrates clear on-target effects in both biochemical and cellular assays. Its mechanism of action is centered on the inhibition of CDK2 kinase activity, leading to a G1/S cell cycle arrest. This mechanism translates to anti-proliferative effects and the potential for cytoprotection in normal rapidly dividing cells, as demonstrated by its efficacy in a preclinical model of chemotherapy-induced alopecia. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

A Technical Guide to PF-06873600 (Ebvaciclib): A Potent and Selective CDK2/4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While CDK4/6 inhibitors have shown significant success in the treatment of hormone receptor-positive (HR+) breast cancer, resistance mechanisms often emerge. One key mechanism of resistance involves the upregulation of Cyclin E-CDK2 activity. This has spurred the development of inhibitors that also target CDK2.

This technical guide provides an in-depth overview of PF-06873600 (Ebvaciclib), a potent, orally bioavailable, and selective inhibitor of CDK2, CDK4, and CDK6. PF-06873600 has demonstrated the potential to overcome resistance to CDK4/6 inhibitors and has been evaluated in clinical trials for various cancer types.

Biochemical and Cellular Activity

PF-06873600 exhibits high potency against CDK2, CDK4, and CDK6. The inhibitory activity has been characterized by its inhibition constant (Ki) and its half-maximal effective concentration (EC50) in cellular assays.

| Target | Inhibition Constant (K i ) | Reference |

| CDK2 | 0.09 nM | [1][2][3] |

| CDK4 | 0.13 nM - 1.2 nM | [1][2][4][5] |

| CDK6 | 0.16 nM - 0.1 nM | [1][2][4] |

| Cell Line | Cancer Type | Assay | EC50 | Reference |

| OVCAR-3 | Ovarian Cancer | Cell Proliferation | 19 nM and 45 nM | [4] |

Clinical Development: A First-in-Human Phase I/IIa Study

A first-in-human, Phase I/IIa, open-label, multicenter study (NCT03519178) was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of PF-06873600, both as a single agent and in combination with endocrine therapy.[6][7][8]

| Parameter | Details | Reference |

| Study Identifier | NCT03519178 | [8][9] |

| Phase | I/IIa | [7][8] |

| Patient Population | Advanced or metastatic breast cancer (including HR+/HER2- and triple-negative), and advanced platinum-resistant ovarian cancer. | [6][7] |

| Dosing | Dose escalation from 1 mg to 50 mg twice daily. The Recommended Phase 2 Dose (RP2D) was determined to be 25 mg twice daily. | [7][10] |

| Most Common Adverse Events | Nausea (62.9%), anemia (44.4%), and fatigue (43.7%). | [7] |

| Preliminary Efficacy | Partial responses were observed in patients with HR+/HER2- metastatic breast cancer, including those who had previously progressed on CDK4/6 inhibitors. The overall disease control rate was 56% for single-agent PF-06873600 and 88% for the combination therapy. | [10] |

Signaling Pathways and Mechanism of Action

PF-06873600 functions as an ATP-competitive inhibitor of CDK2, CDK4, and CDK6. By blocking the activity of these kinases, it prevents the phosphorylation of key substrates, leading to cell cycle arrest and inhibition of tumor cell proliferation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the inhibitory activity of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Detailed Methodology:

-

Compound Preparation: Prepare a serial dilution of PF-06873600 in 100% DMSO.

-

Assay Plate Preparation: Dispense the diluted compound into a 384-well assay plate.

-

Kinase Reaction: Add the CDK2/Cyclin E enzyme and a suitable substrate (e.g., a peptide derived from Histone H1) to the wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting model.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.[11][12]

-

Compound Treatment: Treat the cells with a range of concentrations of PF-06873600 and incubate for a desired period (e.g., 72 hours).[11]

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and initiates a luminescent reaction proportional to the amount of ATP present.[11][12][13]

-

Data Acquisition: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the EC50 value.

Western Blot Analysis of Downstream Target Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as the Retinoblastoma (Rb) protein, a key downstream target of CDK2.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with PF-06873600. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Rb). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein phosphorylation.

Conclusion

PF-06873600 (Ebvaciclib) is a potent inhibitor of CDK2, CDK4, and CDK6 with promising anti-tumor activity, particularly in cancers that have developed resistance to CDK4/6 inhibitors. This technical guide provides a comprehensive overview of its biochemical and clinical profile, along with detailed protocols for its preclinical evaluation. The provided methodologies and workflows serve as a valuable resource for researchers in the field of oncology and drug discovery who are investigating CDK inhibitors. Further clinical development will be crucial to fully elucidate the therapeutic potential of PF-06873600 in various cancer indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PF-06873600 | CDK | TargetMol [targetmol.com]

- 3. Ebvaciclib (PF-06873600) | CDK2/4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. cdn.pfizer.com [cdn.pfizer.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. promega.com [promega.com]

- 12. ch.promega.com [ch.promega.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 14. benchchem.com [benchchem.com]

CDK2-IN-3: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-3 is a potent and selective small molecule inhibitor of CDK2 that has demonstrated potential in preclinical cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental methodologies for its investigation.

Core Data Summary

Chemical Properties

| Property | Value |

| Chemical Name | 3-(6-((4-(Aminosulfonyl)phenyl)amino)-9-cyclopentyl-9H-purin-2-yl)amino)-1-propanol |

| Molecular Formula | C14H11BrN4O3S |

| Molecular Weight | 395.23 g/mol |

| CAS Number | 222035-13-4 |

In Vitro Efficacy

This compound is a potent inhibitor of CDK2. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.

| Target | IC50 | Assay Conditions |

| CDK2 | 60 nM[1] | Not specified |

| His-tagged CDK2/cyclin E | 31 nM | Radiometric filter binding assay using histone H1 as a substrate in the presence of [gamma-33P]-ATP.[1] |

Selectivity Profile

While this compound is described as a selective CDK2 inhibitor, a comprehensive quantitative kinase selectivity panel with IC50 or Ki values against a broad range of kinases is not publicly available. The development of highly selective CDK2 inhibitors is an ongoing challenge due to the high degree of homology in the ATP-binding sites of cyclin-dependent kinases.

Pharmacokinetic Profile

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound is not currently available in the public domain.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle. A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis.

The activation of the CDK2/cyclin E complex leads to the hyperphosphorylation of Rb. This phosphorylation event causes a conformational change in Rb, leading to the release of E2F. Liberated E2F then activates the transcription of S-phase genes, committing the cell to DNA replication.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK2, preventing the transfer of a phosphate (B84403) group from ATP to its substrates, including Rb. By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, thereby blocking the expression of S-phase genes and inducing cell cycle arrest at the G1/S checkpoint.[2][3]

Signaling Pathway Diagram

Key Preclinical Findings

In Vitro Studies

-

Cell Cycle Arrest: this compound at a concentration of 7.5 µM for 6 hours significantly blocks the G1/S transition and inhibits DNA synthesis in human diploid fibroblasts.[1]

-

Cytoprotection: Treatment with 12 µM of this compound for 24 hours has been shown to significantly protect CCL64 mink lung epithelial cells from cytotoxic damage induced by various chemotherapy drugs, including Taxol, Etoposide, Cisplatin, 5-FU, and Doxorubicin.[1]

In Vivo Studies

-

Prevention of Chemotherapy-Induced Alopecia: In a neonatal rat model, topical application of this compound (2.5-250 µg, once daily for one week) significantly reduced the incidence of alopecia induced by a combination of cyclophosphamide (B585) and doxorubicin. It effectively prevented alopecia in 50% of the rats and provided partial protection in an additional 20%.[1][4]

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. The following sections provide detailed, generalized methodologies for the key types of experiments in which this compound has been shown to be effective.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the IC50 of an inhibitor against CDK2.

Materials:

-

Recombinant active CDK2/Cyclin E or CDK2/Cyclin A

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT)

-

CDK substrate (e.g., Histone H1 or a specific peptide)

-

[γ-³³P]ATP or unlabeled ATP and an ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

96-well or 384-well assay plates

-

Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Add a master mix containing the CDK2/Cyclin complex and the substrate to each well.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add ATP (radiolabeled or unlabeled) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.

-

Compound Treatment: Prepare dilutions of this compound in complete medium. A typical concentration range to test would be from 10 nM to 10 µM. Include a vehicle control (DMSO). Replace the medium with the drug-containing medium and incubate for the desired time (e.g., 24, 48 hours).

-

Harvesting:

-

Collect the culture medium (containing floating/dead cells).

-

Wash adherent cells with PBS and detach using Trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge.

-

-

Fixation:

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet in a small volume of cold PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate gating to exclude debris and doublets.

-

Acquire data for at least 10,000 single-cell events.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

References

CDK2-IN-3: A Targeted Approach to Mitigating Chemotherapy-Induced Alopecia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chemotherapy-induced alopecia (CIA) remains a significant and distressing side effect for many cancer patients, often impacting their quality of life and willingness to undergo treatment. The underlying mechanism of CIA involves the indiscriminate targeting of rapidly dividing cells by cytotoxic agents, which includes the highly proliferative keratinocytes of the hair follicle. A promising strategy to counteract this off-target effect is the temporary induction of cell cycle arrest in hair follicle cells, rendering them less susceptible to the damaging effects of chemotherapy. This technical guide explores the preclinical evidence, mechanism of action, and experimental methodologies supporting the use of CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in the prevention of CIA.

Introduction: The Rationale for CDK2 Inhibition in CIA

The cell cycle of hair follicle epithelial cells is a tightly regulated process, with the anagen (growth) phase characterized by rapid cell division. Chemotherapeutic agents, particularly those that are cell-cycle active, do not differentiate between malignant cells and these healthy, rapidly proliferating cells, leading to apoptosis and hair shaft dystrophy, culminating in alopecia.[1][2][3]

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[4] Inhibition of CDK2 can induce a temporary and reversible cell cycle arrest, effectively shielding the hair follicle keratinocytes from the cytotoxic impact of chemotherapy.[1][5] this compound has emerged as a potent small molecule inhibitor of CDK2, demonstrating significant potential in preclinical models of CIA.[6][7]

Quantitative Data on the Efficacy of this compound

Preclinical studies utilizing a neonatal rat model have provided quantitative evidence for the protective effects of topically applied this compound against CIA. The following tables summarize the key findings from these studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | Cyclin-Dependent Kinase 2 (CDK2) | [6][7] |

| IC50 | 60 nM | [6][7] |

| Cellular Effect | Blocks G1/S transition, reduces DNA synthesis | [6] |

Table 2: In Vivo Efficacy of this compound in a Neonatal Rat Model of CIA

| Chemotherapy Regimen | This compound Dose (Topical) | Efficacy | Reference |

| Etoposide | Not Specified | Reduced hair loss by 50% at the site of application | [8] |

| Cyclophosphamide (B585) + Doxorubicin (B1662922) | 2.5-250 µg (once daily for 1 week) | Effectively prevented alopecia in 50% of rats; provided partial protection in an additional 20% | [6] |

| Not Specified | Not Specified | Reduced hair loss at the site of application in 33% to 50% of animals | [1][2] |

Mechanism of Action: CDK2-Mediated Cell Cycle Control in Hair Follicles

The protective effect of this compound is rooted in its ability to modulate the cell cycle of hair follicle keratinocytes. During the anagen phase, the progression from the G1 phase to the S phase is driven by the activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. These complexes phosphorylate key substrates, including the Retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of pRb by CDK2 releases E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry.

By inhibiting CDK2, this compound prevents the phosphorylation of pRb, keeping it in its active, E2F-binding state. This leads to a halt in the cell cycle at the G1/S checkpoint. Cells arrested in G1 are less susceptible to the cytotoxic effects of many chemotherapy drugs that primarily target cells undergoing DNA synthesis (S phase) or mitosis (M phase).

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound for the prevention of CIA.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

-

Method: A standard in vitro kinase assay, such as a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay, is performed.

-

Procedure:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme is incubated with a known substrate (e.g., Histone H1) and ATP.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays for G1/S Arrest

-

Objective: To confirm that this compound induces G1 cell cycle arrest in a relevant cell line.

-

Cell Line: Human diploid fibroblasts (HDFs) or keratinocytes.

-

Method: Flow cytometry analysis of DNA content using propidium (B1200493) iodide (PI) staining.

-

Procedure:

-

Cells are seeded and allowed to attach overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cells are harvested, fixed in ethanol, and stained with a solution containing PI and RNase.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

An increase in the percentage of cells in the G1 phase and a decrease in the S and G2/M phases indicate G1 arrest.

-

Neonatal Rat Model of Chemotherapy-Induced Alopecia

-

Objective: To evaluate the in vivo efficacy of topically applied this compound in preventing CIA.

-

Animal Model: Neonatal Sprague-Dawley rats (typically 7-9 days old, in the anagen phase of the hair cycle).

-

Chemotherapy:

-

Etoposide (intraperitoneal injection).

-

Combination of cyclophosphamide and doxorubicin (intraperitoneal injection).

-

-

This compound Administration:

-

Topical application to a defined area on the dorsum of the rats.

-

Typically administered once daily for a week, starting before or concurrently with chemotherapy.

-

-

Assessment of Alopecia:

-

Visual scoring of hair loss in the treated and untreated areas. A common scoring system ranges from 0 (no hair loss) to 4 (complete hair loss).

-

Histological analysis of skin biopsies to assess hair follicle morphology and damage.

-

Quantitative analysis of hair growth can be performed using image analysis software to measure the area of hair coverage.

-

Future Directions and Considerations

The preclinical data for this compound in the prevention of CIA are promising. However, several aspects require further investigation before clinical translation:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the penetration, distribution, and duration of action of topically applied this compound in the skin and hair follicles.

-

Safety and Toxicology: Thorough safety assessments, including potential local and systemic side effects, are crucial.

-

Combination Therapies: The efficacy of this compound could be explored in combination with other CIA prevention strategies, such as scalp cooling.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in cancer patients undergoing chemotherapy.

Conclusion

This compound represents a targeted and rational approach to mitigating chemotherapy-induced alopecia. By inducing a temporary G1 cell cycle arrest in the rapidly dividing cells of the hair follicle, this compound can protect them from the cytotoxic effects of chemotherapy. The robust preclinical data, supported by a clear mechanism of action, provide a strong foundation for the further development of this compound as a potential therapeutic to improve the quality of life for cancer patients. This technical guide provides a comprehensive overview of the current knowledge and a framework for future research in this promising area.

References

- 1. Prevention of chemotherapy-induced alopecia in rats by CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. deepdyve.com [deepdyve.com]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. A novel rat model for chemotherapy-induced alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevention of Chemotherapy-Induced Alopecia in Rats by CDK Inhibitors [ouci.dntb.gov.ua]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scalpcoolingstudies.com [scalpcoolingstudies.com]

An In-depth Technical Guide to CDK2-IN-3 and its Role in G1/S Phase Transition Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a frequent event in a multitude of human cancers, making it a compelling target for therapeutic intervention. CDK2-IN-3 has been identified as a potent and selective inhibitor of CDK2, capable of inducing cell cycle arrest at the G1/S boundary. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing key experimental protocols for its characterization, and visualizing the underlying biological pathways and experimental workflows.

Introduction to CDK2 and the G1/S Phase Transition

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and subsequent division. This process is tightly orchestrated by the sequential activation of cyclin-dependent kinases (CDKs). In late G1 phase, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the Retinoblastoma protein (pRb). This initial phosphorylation event leads to the partial release of the E2F transcription factor, which in turn drives the expression of genes required for S phase entry, including Cyclin E.

Cyclin E then binds to and activates CDK2, forming the Cyclin E/CDK2 complex. This complex further phosphorylates pRb, leading to its complete inactivation and the full release of E2F, creating a positive feedback loop that robustly drives the cell into S phase. Subsequently, the Cyclin A/CDK2 complex maintains pRb phosphorylation and is essential for the initiation and progression of DNA synthesis. Given its central role, inhibition of CDK2 presents a direct mechanism to halt this transition and prevent the proliferation of cancer cells. This compound is a small molecule inhibitor designed to target the ATP-binding pocket of CDK2, thereby blocking its kinase activity and inducing a G1/S phase arrest.

Quantitative Data for this compound and Analogs

Quantitative data for this compound is primarily focused on its biochemical potency. Comprehensive kinase selectivity panels and broad anti-proliferative data for this compound are not extensively available in the public domain. The following tables summarize the known data for this compound and provide representative data from closely related, highly selective CDK2 inhibitors to offer a contextual understanding of its expected performance.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | CDK2 | 60 | Radiometric |

Data sourced from publicly available information.

Table 2: Representative Kinase Selectivity Profile of a Selective CDK2 Inhibitor Scaffold

Disclaimer: The following data is for a representative analog from a highly selective CDK2 inhibitor series, as specific public data for a broad kinase panel screening of this compound is unavailable.

| Kinase | IC50 (nM) |

| CDK2/CycE | < 10 |

| CDK1/CycB | > 2000 |

| CDK4/CycD1 | > 2000 |

| CDK5/p25 | 180 |

| CDK6/CycD3 | > 2000 |

| CDK7/CycH1 | > 2000 |

| CDK9/CycT1 | 480 |

Table 3: Representative Anti-proliferative Activity of a Selective CDK2 Inhibitor

Disclaimer: The following GI50 (50% growth inhibition) values are for a representative selective CDK2 inhibitor in various cancer cell lines to illustrate the expected cellular potency. Specific GI50 data for this compound across a broad panel of cell lines is not publicly available.

| Cell Line | Cancer Type | GI50 (nM) |

| OVCAR-3 | Ovarian | 50 - 100 |

| HCT116 | Colon | 100 - 250 |

| MCF7 | Breast | 250 - 500 |

| A549 | Lung | > 1000 |

| U2OS | Osteosarcoma | 150 - 300 |

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Phase Transition

The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and the mechanism of action for a CDK2 inhibitor like this compound.

Caption: Simplified CDK2 signaling pathway in G1/S phase progression.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical experimental workflow for evaluating the cellular effects of a CDK2 inhibitor.

Caption: General experimental workflow for cell-based inhibitor studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CDK2 inhibitors like this compound.

Biochemical Kinase Assay (Radiometric Filter Binding)

This assay directly measures the enzymatic activity of CDK2 and its inhibition by a test compound.

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Histone H1 (as substrate)

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Stop solution (e.g., 3% phosphoric acid)

-

P81 phosphocellulose filter plates

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the diluted inhibitor, CDK2/Cyclin E enzyme, and Histone H1 substrate.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a P81 filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. Include a vehicle control.

-

Treat the cells with the diluted compound and incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Reagents and Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.

-

Western Blot Analysis of pRb Phosphorylation

This assay measures the functional consequence of CDK2 inhibition by assessing the phosphorylation status of its key substrate, pRb.

-

Reagents and Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A decrease in the p-Rb/Total Rb ratio indicates target engagement.

-

Conclusion

This compound is a potent inhibitor of CDK2 that effectively blocks the G1/S phase transition in the cell cycle. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the biochemical and cellular effects of this compound and other related inhibitors. While comprehensive public data on the selectivity and anti-proliferative profile of this compound is limited, the available information, supplemented with data from close analogs, strongly supports its utility as a valuable tool for dissecting the role of CDK2 in cancer biology and for the development of novel anti-cancer therapeutics. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical translation.

A Technical Guide to CDK2-IN-3 and its Role in Inducing Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of the cell cycle, particularly during the transition from the G1 to S phase.[1] In conjunction with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates to drive DNA replication.[1][2] Dysregulation of CDK2 activity is a frequent characteristic of many cancers, leading to uncontrolled cellular proliferation, which establishes CDK2 as a significant target for cancer therapy.[1]

CDK2 inhibitors are a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and, subsequently, apoptosis (programmed cell death).[1] CDK2-IN-3 is identified as a potent and selective CDK2 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM.[3] While detailed public domain literature specifically elucidating the complete apoptotic mechanism of this compound is limited, this guide synthesizes data and methodologies from research on various well-characterized CDK2 inhibitors to provide a representative technical framework for understanding its anticipated role in inducing apoptosis.

Core Mechanism of Action: From Cell Cycle Arrest to Apoptosis

The primary mechanism by which CDK2 inhibitors induce apoptosis is initiated by triggering a sustained cell cycle arrest at the G1/S checkpoint.[1][4]

-

Inhibition of pRb Phosphorylation: A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (pRb).[4][5] In a normal proliferative state, CDK2 phosphorylates pRb.

-

Sequestration of E2F: Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes essential for S-phase entry and DNA synthesis.[5]

-

Induction of G1 Arrest: CDK2 inhibitors like this compound block the phosphorylation of pRb. Hypophosphorylated pRb remains bound to E2F, preventing the activation of S-phase genes. This leads to a halt in cell cycle progression at the G1/S boundary.[1][5]

-

Apoptosis Induction: A prolonged G1 arrest can trigger downstream cellular stress responses that culminate in the activation of apoptotic pathways.[4] This transition from cytostatic to cytotoxic effects is a key therapeutic goal of CDK2 inhibition.

Key Signaling Pathways in CDK2-Mediated Apoptosis

The inhibition of CDK2 can trigger the intrinsic (mitochondria-mediated) pathway of apoptosis, often involving the p53 tumor suppressor and the Bcl-2 family of proteins.[2][6]

-

p53-Dependent Pathway : In response to cellular stress from cell cycle arrest, the tumor suppressor protein p53 can be stabilized.[6] While some studies suggest p53 is downstream of CDK2, the exact hierarchy can be context-dependent.[2][6] Activated p53 can act as a transcription factor for pro-apoptotic genes.

-

Bcl-2 Family Regulation : A key target of p53 is the pro-apoptotic protein Bax.[2][6] CDK2 inhibition can lead to the upregulation and activation of Bax.[6] Bax translocates to the mitochondria, where it antagonizes anti-apoptotic proteins like Bcl-2 and promotes Mitochondrial Outer Membrane Permeabilization (MOMP).[2]

-

Caspase Activation Cascade : MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates the initiator caspase-9.[7] Active caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[7] These executioner caspases dismantle the cell by cleaving critical cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[7][8]

Quantitative Data on CDK2 Inhibitors

The following tables summarize representative quantitative data from studies on various CDK2 inhibitors, illustrating their biochemical potency and effects on cell viability in different cancer cell lines.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | CDK2 | 60 | [3] |

| CDK2-IN-23 (proxy) | CDK2 | 0.29 | [9] |

| CDK2-IN-14-d3 | CDK2/Cyclin E | < 1 | [10] |

| CDK2/Cyclin A | < 5 | [10] | |

| CDK1/Cyclin B | > 500 | [10] |

| | CDK4/Cyclin D1 | > 1000 |[10] |

Note: IC₅₀ (half-maximal inhibitory concentration) values in biochemical assays measure the direct inhibition of the purified enzyme.

Table 2: Cellular Anti-proliferative Activity of CDK2 Inhibitors

| Cell Line | Cancer Type | Compound | GI₅₀ (nM) | Apoptosis Induction | Reference |

|---|---|---|---|---|---|

| OVCAR3 | Ovarian | INX-315* | 10 - 64 | - | [9] |

| HCT116 | Colon | INX-315* | 159 - 3560 | - | [9] |

| A549 | Lung | CDK2-IN-25 | 280 | 43.1% (at 280 nM) | [11] |

| CCL64 | Mink Lung Epithelial | this compound | 12 µM** | Protection from Chemo |[3] |

*Data for INX-315 is used as a proxy for a selective CDK2 inhibitor, categorized by CCNE1 amplification status.[9] *Concentration used to show protection from cytotoxic damage, not a GI₅₀ value.[3] GI₅₀ (half-maximal growth inhibition) values reflect the compound's potency in a cellular context.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of CDK2 inhibitors.

Protocol 1: Cell Viability (MTT/CCK-8) Assay

This assay determines the effect of a compound on cell proliferation and viability.[1][10]

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS) or CCK-8 solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.[9][10]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common test range is 1 nM to 10 µM.[9] Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a desired duration (e.g., 48 or 72 hours).[10]

-

Assay:

-

For MTT: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[9][10]

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1][9]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the GI₅₀ value using non-linear regression analysis.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Materials:

-

6-well plates

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Seed 1 x 10⁵ to 5 x 10⁵ cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.[1]

-

Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at low speed (e.g., 500 x g) for 5 minutes.[1][11]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[1][11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[1]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Protocol 3: Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway, such as caspases and PARP.[4][8][13]

-

Materials:

-

Cell culture dishes (e.g., 10 cm)

-

This compound

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Sample Preparation: Treat cells with this compound for a specified time (e.g., 24, 48 hours). Lyse cells in ice-cold RIPA buffer.[4][5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.[5]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4][5]

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system. An increase in cleaved caspase-3 and cleaved PARP fragments indicates apoptosis activation.[4][8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotech.illinois.edu [biotech.illinois.edu]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

An In-depth Technical Guide to CDK2-IN-3 (Cdk2 Inhibitor III, CVT-313) and Its Effect on DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition, making it a compelling target for anti-cancer therapeutics. This technical guide provides a comprehensive overview of the potent and selective CDK2 inhibitor, CDK2-IN-3, also known as Cdk2 Inhibitor III and CVT-313. We delve into its mechanism of action, its impact on DNA synthesis through the disruption of the CDK2/Cyclin E/Retinoblastoma (Rb) pathway, and its effects on the cell cycle in various cancer cell lines. This document includes detailed experimental protocols for assessing the activity of this compound and presents quantitative data in a structured format to facilitate understanding and further research.

Introduction to CDK2 and Its Role in Cell Cycle Progression

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDK2 is a key member of this family, and its activity is essential for the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. The activity of CDK2 is tightly regulated by its association with cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in initiating the G1/S transition by phosphorylating the Retinoblastoma protein (pRb).

Phosphorylation of pRb by CDK4/6 and subsequently by CDK2/cyclin E leads to the release of the E2F family of transcription factors. Once liberated, E2F transcription factors activate the expression of genes necessary for DNA synthesis, thereby committing the cell to a new round of division. Given this critical role, the dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.

This compound: A Potent and Selective CDK2 Inhibitor

This compound, also identified as Cdk2 Inhibitor III or CVT-313, is a cell-permeable purine (B94841) analog that functions as a potent, selective, and ATP-competitive inhibitor of CDK2.

Chemical Properties

-

Synonyms: Cdk2 Inhibitor III, CVT-313, 2-(bis-(Hydroxyethyl)amino)-6-(4-methoxybenzylamino)-9-isopropyl-purine

-

CAS Number: 199986-75-9

-

Molecular Formula: C₂₀H₂₈N₆O₃

-

Molecular Weight: 400.47 g/mol

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of CDK2, preventing the transfer of a phosphate (B84403) group to its substrates. This direct inhibition of CDK2's kinase activity disrupts the downstream signaling cascade that leads to DNA synthesis. The primary mechanism involves the prevention of pRb hyperphosphorylation, which keeps pRb in its active, hypophosphorylated state. In this state, pRb remains bound to E2F transcription factors, thereby repressing the transcription of S-phase-promoting genes. This leads to a blockage at the G1/S checkpoint of the cell cycle, inhibiting DNA replication and, consequently, cell proliferation.

Signaling Pathway and Experimental Workflows

CDK2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CDK2 signaling pathway at the G1/S transition and the point of intervention by this compound.

An In-Depth Technical Guide to the Biological Function of CDK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, primarily governing the G1/S phase transition. Its dysregulation is a frequent hallmark of oncogenesis, rendering it a compelling target for therapeutic intervention. CDK2-IN-3 is a potent and selective inhibitor of CDK2, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its effects on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to CDK2 and its Role in the Cell Cycle

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is contingent upon their association with regulatory protein subunits called cyclins. The CDK2/cyclin E and CDK2/cyclin A complexes are instrumental in driving the cell from the G1 (first gap) phase into the S (synthesis) phase, where DNA replication occurs.

A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and inhibiting the expression of genes required for S-phase entry. Upon phosphorylation by CDK4/6 and subsequently by CDK2/cyclin E, pRb releases E2F, leading to the transcription of target genes and commitment to a new round of cell division. Given this critical role, the inhibition of CDK2 presents a rational strategy for inducing cell cycle arrest and impeding the proliferation of cancer cells.

This compound: A Potent and Selective CDK2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK2. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the transfer of phosphate (B84403) to its substrates.

Biochemical Profile

The primary biochemical characteristic of this compound is its potent inhibition of CDK2 kinase activity.

| Kinase Target | IC50 (nM) |

| CDK2 | 60 |

| Table 1: In vitro inhibitory activity of this compound against CDK2. |

While a comprehensive kinase selectivity panel for this compound is not publicly available, the following table presents data for a similar selective CDK2 inhibitor, INX-315, to provide a representative selectivity profile.

| Kinase Target | IC50 (nM) (Biochemical) | Fold Selectivity vs. CDK2/cyclin E1 |

| CDK2/cyclin E1 | 2.4 | 1 |

| CDK1/cyclin B1 | >1000 | >417 |

| CDK4/cyclin D1 | >1000 | >417 |

| CDK5/p25 | 130 | 54 |

| CDK6/cyclin D3 | >1000 | >417 |

| CDK7/cyclin H | >1000 | >417 |

| CDK9/cyclin T1 | 480 | 200 |

| Table 2: Representative kinase selectivity profile for a selective CDK2 inhibitor (INX-315). This data is provided for illustrative purposes due to the lack of a publicly available comprehensive panel for this compound. |

Mechanism of Action and Biological Functions

The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1/S transition. By inhibiting CDK2, the inhibitor prevents the hyperphosphorylation of pRb, thereby maintaining the pRb-E2F complex and blocking the transcription of S-phase-promoting genes.

Cell Cycle Arrest

Studies have shown that treatment of human diploid fibroblasts with this compound leads to a significant block in the G1/S transition and a reduction in DNA synthesis.[1]

| Cell Line | Treatment | Effect |

| Human Diploid Fibroblasts | 7.5 µM this compound for 6 hours | Significant block of G1/S transition and inhibition of DNA synthesis.[1] |

| Table 3: Cellular effects of this compound on cell cycle progression. |

Apoptosis Induction

While direct quantitative data on apoptosis induction by this compound is limited, the broader class of CDK2 inhibitors is known to induce apoptosis in various cancer cell lines. The sustained cell cycle arrest caused by CDK2 inhibition can trigger programmed cell death, particularly in cells that are highly dependent on CDK2 activity for survival. In some contexts, such as in MYCN-amplified neuroblastoma or small cell lung cancer with RB1 and TP53 mutations, inhibition of CDK2 has been shown to be synthetically lethal, leading to a robust apoptotic response.

In Vivo Efficacy: Prevention of Chemotherapy-Induced Alopecia

A significant preclinical application of this compound has been in the prevention of chemotherapy-induced alopecia (CIA). By inducing a temporary cell cycle arrest in the rapidly dividing hair follicle cells, CDK2 inhibitors can protect them from the cytotoxic effects of chemotherapy.

| Animal Model | Treatment | Outcome |

| Neonatal Rat | Topical application of 2.5-250 µg this compound once daily for one week, in combination with cyclophosphamide (B585) and doxorubicin (B1662922).[1] | Effectively prevented alopecia in 50% of rats and provided partial protection in an additional 20%.[1] |

| Table 4: In vivo efficacy of this compound in a chemotherapy-induced alopecia model. |

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition and the point of intervention for this compound.

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound like this compound against its target kinase.

Caption: General experimental workflow for a kinase inhibition assay.

Experimental Workflow: Cell Cycle Analysis

This diagram illustrates the process of analyzing the effect of this compound on the cell cycle using flow cytometry.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Experimental Protocols

Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of this compound against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin E or A

-

Histone H1 (substrate)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to each well.

-

Add 20 µL of a master mix containing the CDK2/Cyclin complex and Histone H1 to each well.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Protocol for Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

-

Human cell line of interest (e.g., human diploid fibroblasts, cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases using appropriate software.

Protocol for In Vivo Chemotherapy-Induced Alopecia Model

Objective: To evaluate the efficacy of topical this compound in preventing CIA in neonatal rats.

Materials:

-

Pregnant Sprague-Dawley rats

-

Neonatal rat pups (7-9 days old)

-

Cyclophosphamide

-

Doxorubicin

-

This compound formulation for topical application (e.g., in a suitable vehicle like acetone (B3395972) or ethanol)

-

Clippers

Procedure:

-

On day 7 postpartum, clip the dorsal hair of the neonatal rat pups.

-

Administer a combination of cyclophosphamide and doxorubicin intraperitoneally to induce alopecia.

-

Prepare different concentrations of this compound for topical application.

-

Apply a defined volume of the this compound formulation or vehicle control to a specific area on the clipped dorsal skin of the pups.

-

Repeat the topical application once daily for 7 consecutive days.

-

Visually score the degree of hair loss in the treated and control areas daily for up to 21 days.

-

At the end of the study, skin biopsies can be taken for histological analysis to assess the morphology of the hair follicles.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that effectively induces a G1/S cell cycle arrest. Its biological activity has been demonstrated in vitro through the inhibition of DNA synthesis and in vivo by preventing chemotherapy-induced alopecia in a preclinical model. This technical guide provides a comprehensive overview of the available data and detailed methodologies to support further investigation into the therapeutic potential of this compound and other CDK2 inhibitors in oncology and other relevant fields. The provided diagrams and protocols serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of CDK2-targeted therapies.

References

CDK2-IN-3: A Technical Guide for Cell Cycle Regulation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CDK2-IN-3, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), for its application in studying cell cycle regulation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.

Introduction to CDK2 and Cell Cycle Regulation